molecular formula C27H32O7S B1445114 1-(Ethylthio)-2-O-(4-oxopentanoyl)-3-O-benzyl-4-O,6-O-benzylidene-1-deoxy-beta-D-glucopyranose CAS No. 889129-00-4

1-(Ethylthio)-2-O-(4-oxopentanoyl)-3-O-benzyl-4-O,6-O-benzylidene-1-deoxy-beta-D-glucopyranose

Cat. No. B1445114
CAS RN: 889129-00-4
M. Wt: 500.6 g/mol
InChI Key: LJMXBKHXVWPFOT-VWTNRJDISA-N
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Description

The compound you mentioned is a complex organic molecule. It contains several functional groups, including an ethylthio group, a 4-oxopentanoyl group, and benzyl groups. These groups are attached to a deoxy-beta-D-glucopyranose, which is a type of sugar molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The functional groups present in the molecule suggest that it could undergo reactions like hydrolysis, oxidation, and various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the ethylthio group might make the compound more lipophilic, while the 4-oxopentanoyl group could potentially form hydrogen bonds .

Scientific Research Applications

Synthesis and Derivative Formation

  • Glycosylation Techniques : Researchers have developed methods for glycosylation, an essential step in synthesizing various derivatives of glucopyranose compounds. For instance, the synthesis of disaccharide derivatives involves selective glycosylation, which is a crucial process in creating specific molecular structures (Matta, Vig, & Abbas, 1984).

  • Preparation of Monomers for Polycondensation : In the synthesis of capsular polysaccharides, monomers such as tritylated tetrasaccharide derivatives are prepared. These are key components in polycondensation, a process significant in polymer chemistry and material science (Nifant'ev, Bakinovskiĭ, & Kochetkov, 1987).

  • Analog Synthesis for Phytopathogenic Studies : Synthesizing analogs like methyl heptaglucoside, which mimic phytoalexin elicitors, plays a crucial role in studying plant-pathogen interactions and developing agricultural biocontrol methods (Verduyn et al., 1993).

Chemical Modifications and Properties

  • Sialoglycoconjugate Synthesis : The creation of glycosides with secondary hydroxyl groups in glucopyranose derivatives aids in understanding the chemical properties and potential applications in biochemistry (Hasegawa et al., 1992).

  • Synthesis of Aryl Glucopyranosides : Reactions involving glucopyranosyl derivatives and phenolic compounds result in aryl glucopyranosides. These compounds are significant in studying carbohydrate-based molecular structures and their potential pharmaceutical applications (Yamanoi, Fujioka, & Inazu, 1994).

  • Conformational Analysis : Understanding the conformation of glucopyranose derivatives is critical for their application in synthesizing complex molecular structures and for potential use in drug design (Yang & Kong, 1992).

Mechanism of Action

The mechanism of action would depend on the use of this compound. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

properties

IUPAC Name

[(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O7S/c1-3-35-27-25(33-22(29)15-14-18(2)28)24(30-16-19-10-6-4-7-11-19)23-21(32-27)17-31-26(34-23)20-12-8-5-9-13-20/h4-13,21,23-27H,3,14-17H2,1-2H3/t21-,23-,24+,25-,26?,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMXBKHXVWPFOT-VWTNRJDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OC(=O)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OC(=O)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Ethylthio)-2-O-(4-oxopentanoyl)-3-O-benzyl-4-O,6-O-benzylidene-1-deoxy-beta-D-glucopyranose
Reactant of Route 2
1-(Ethylthio)-2-O-(4-oxopentanoyl)-3-O-benzyl-4-O,6-O-benzylidene-1-deoxy-beta-D-glucopyranose
Reactant of Route 3
Reactant of Route 3
1-(Ethylthio)-2-O-(4-oxopentanoyl)-3-O-benzyl-4-O,6-O-benzylidene-1-deoxy-beta-D-glucopyranose
Reactant of Route 4
Reactant of Route 4
1-(Ethylthio)-2-O-(4-oxopentanoyl)-3-O-benzyl-4-O,6-O-benzylidene-1-deoxy-beta-D-glucopyranose
Reactant of Route 5
Reactant of Route 5
1-(Ethylthio)-2-O-(4-oxopentanoyl)-3-O-benzyl-4-O,6-O-benzylidene-1-deoxy-beta-D-glucopyranose
Reactant of Route 6
1-(Ethylthio)-2-O-(4-oxopentanoyl)-3-O-benzyl-4-O,6-O-benzylidene-1-deoxy-beta-D-glucopyranose

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